Product packaging for 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one(Cat. No.:CAS No. 68960-60-1)

4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one

Cat. No.: B11888552
CAS No.: 68960-60-1
M. Wt: 213.68 g/mol
InChI Key: VYTVONIYWVXPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one is a synthetic β-lactam (azetidin-2-one) derivative of significant interest in medicinal chemistry research. The compound features a 4-chlorophenylsulfanyl moiety attached to the core azetidin-2-one ring, making it a valuable scaffold for the design and development of novel biologically active molecules. Research into azetidin-2-one derivatives has revealed a broad spectrum of potential pharmacological activities. The core β-lactam structure is a well-known privileged structure in drug discovery. Studies on analogous compounds indicate that this class of molecules possesses promising biological properties, including antimicrobial activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, 2-azetidinone derivatives have been investigated for their role as cholesterol absorption inhibitors, presenting a potential research pathway for the management of hyperlipidaemic conditions and atherosclerosis . The structural motif of the azetidin-2-one ring also serves as a crucial building block in organic synthesis. It is a key intermediate for preparing more complex structures, and methods for its N-deprotection to yield N-unsubstituted β-lactams—essential for the semi-synthesis of certain antibiotics and anticancer agents—are an active area of methodological research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNOS B11888552 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one CAS No. 68960-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68960-60-1

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanylazetidin-2-one

InChI

InChI=1S/C9H8ClNOS/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12)

InChI Key

VYTVONIYWVXPHG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Substituted Azetidin 2 Ones

Classical and Contemporary Approaches to β-Lactam Ring Formation

The construction of the azetidin-2-one (B1220530) ring can be achieved through various cyclization strategies. These methods range from classical cycloadditions that have been refined over decades to modern metal-catalyzed and radical-based approaches.

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most general and widely utilized methods for synthesizing β-lactams. mdpi.comresearchgate.net The reaction mechanism is generally accepted to proceed through a two-step process. The initial step involves a nucleophilic attack of the imine nitrogen atom on the sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. mdpi.commdpi.com This is followed by a conrotatory 4π-electrocyclization of the intermediate to form the four-membered β-lactam ring. mdpi.com

Ketenes are often highly reactive and prone to polymerization; therefore, they are typically generated in situ. A common method involves the dehydrochlorination of an acyl chloride using a tertiary amine, such as triethylamine (B128534). mdpi.com The ketene is then immediately trapped by the imine present in the reaction mixture. mdpi.com

Stereocontrol: The Staudinger reaction can generate up to two new stereocenters at the C3 and C4 positions of the azetidin-2-one ring. The stereochemical outcome (cis versus trans) is highly dependent on the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. The stereoselectivity arises from the competition between the direct ring closure of the initial zwitterionic intermediate and its potential isomerization prior to cyclization.

Cis-Selectivity: Is generally favored when electron-donating groups are present on the ketene and/or electron-withdrawing groups are on the imine. These substituent effects accelerate the rate of ring closure, which occurs faster than the isomerization of the zwitterionic intermediate. mdpi.com For instance, the reaction of imines with alkoxy- or benzyloxyacetyl chlorides in the presence of triethylamine often yields cis-β-lactams with high selectivity. mdpi.com

Trans-Selectivity: Is typically observed with electron-withdrawing substituents on the ketene and electron-donating groups on the imine. These conditions slow the rate of cyclization, allowing the zwitterionic intermediate to equilibrate to a more thermodynamically stable trans-configuration before the ring closes. mdpi.com

The choice of chiral auxiliaries on either the ketene or the imine has been successfully employed to achieve high diastereoselectivity and enantioselectivity in the synthesis of optically active β-lactams. mdpi.com

Ketene Precursor (Substituent)Imine N-SubstituentTypical Stereochemical OutcomeReference
Methoxyacetyl chloride (Electron-donating OMe)ArylPredominantly cis mdpi.com
Phthalimidoacetyl chloride (Electron-withdrawing)AlkylOften favors trans mdpi.com
Phenoxyacetyl chloride (Electron-donating OPh)ArylPredominantly cis mdpi.com
Chloroacetyl chloride (Electron-withdrawing Cl)ArylMixture of cis and trans, condition-dependent mdpi.com

The Gilman-Speeter reaction is a cyclocondensation method that involves the reaction of an ester enolate with an imine. researchgate.netacs.org This approach provides a valuable alternative to the Staudinger reaction, particularly for the synthesis of β-lactams that are not readily accessible through ketene-imine cycloaddition. The reaction proceeds via the formation of a β-amino ester intermediate, which is subsequently cyclized to the corresponding azetidin-2-one. researchgate.net

The cyclization of the β-amino ester is typically promoted by a Grignard reagent, which acts as a base to deprotonate the amine, facilitating the intramolecular nucleophilic attack on the ester carbonyl. A highly efficient modern variation employs a direct, uncatalyzed Mannich-type reaction between trimethylsilyl (B98337) (TMS) imines and TMS ketene acetals, which avoids the need for cryogenic conditions. researchgate.net This diastereoselective version can also be adapted using a sulfinyl imine to produce homochiral sulfinyl β-amino esters, which are precursors to enantiomerically pure β-lactams. researchgate.net

Beyond the two primary methods, a diverse range of other cyclization strategies have been developed to access the azetidin-2-one core.

Kinugasa Reaction: This reaction involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne. nih.gov The reaction proceeds through a cascade process that stereoselectively yields cis-substituted β-lactams. nih.gov The versatility of this method allows for the synthesis of variously functionalized azetidin-2-ones, including those with aryl groups at the C3 position. nih.gov

Photoinduced Rearrangements: Photochemical methods, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition of an imine and an alkene), provide a direct route to the azetidine (B1206935) skeleton. rsc.org While less common for azetidin-2-one synthesis, related photoinduced cyclizations, like the Norrish-Yang cyclization of α-aminoacetophenones, can generate strained azetidinol (B8437883) intermediates that can be further manipulated.

Oxidative Amidation/Amination: While many oxidative amination methods lead to the isomeric azetidin-3-ones, certain protocols can be adapted for β-lactam synthesis. nih.govnih.gov For example, an organocatalytic oxidative condensation of primary amines can be used to generate unstable imines in situ, which are then immediately subjected to a Staudinger [2+2] cycloaddition with a ketene to afford cis-azetidin-2-ones under mild conditions. mdpi.comresearchgate.net

Radical Cyclizations: Radical-based methods offer unique pathways for ring construction. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which smoothly produces the core azetidine structure.

Metal-Catalyzed Syntheses: Various transition metals, including rhodium, palladium, and gold, have been used to catalyze the formation of azetidin-2-ones. rsc.org Rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines is one such example. rsc.org Palladium(II)-catalyzed intramolecular C(sp³)–H amination has also been shown to be effective for creating functionalized azetidines. rsc.org

Base-Promoted Cyclizations: Intramolecular nucleophilic substitution is a fundamental strategy for forming the azetidine ring. In this approach, a γ-amino compound bearing a suitable leaving group undergoes cyclization upon treatment with a base. For instance, treatment of precursors containing a benzylic chloride with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can induce cyclization to form the azetidine ring. nih.gov The cyclocondensation of Schiff bases with chloroacetyl chloride is almost universally promoted by a tertiary amine base, which is essential for both generating the ketene intermediate and neutralizing the HCl byproduct. e-journals.in

MethodologyKey ReactantsCatalyst/PromoterKey FeaturesReference
Kinugasa ReactionNitrone, Terminal AlkyneCopper(I) saltHigh cis-diastereoselectivity nih.gov
Oxidative Condensation-CycloadditionPrimary Amines, Acyl Chloride4,6-Dihydroxysalicylic acidOne-pot synthesis, mild conditions mdpi.comresearchgate.net
Rh-Catalyzed Oxygenative CycloadditionImine, Terminal AlkyneRh(I) complexForms 2-azetidinone core rsc.org
Base-Promoted Intramolecular Substitutionγ-Amino halideStrong base (e.g., LiHMDS)Forms azetidine ring via SN2 nih.gov

Synthesis of Sulfur-Containing Azetidin-2-one Derivatives

The incorporation of sulfur-containing functional groups, such as sulfanyl (B85325) (thioether) and sulfonyl moieties, into the azetidin-2-one scaffold can significantly modulate its biological properties.

Several strategies exist for introducing sulfur at various positions of the β-lactam ring. For substitution at the C4 position, the most direct method involves utilizing a precursor that already contains the desired sulfur moiety.

A common approach is a variation of the Staudinger reaction where the ketene is generated from an acyl chloride bearing a sulfanyl group. For example, (arylthio)acetyl chloride can react with an imine in the presence of a base to yield a 4-(arylthio)azetidin-2-one. Alternatively, a 4-halo-azetidin-2-one can be synthesized first, followed by nucleophilic displacement of the halide with a suitable thiol or thiolate anion.

For sulfonyl derivatives, azetidinones containing a sulfonyl group are often prepared by the cyclocondensation of Schiff bases derived from sulfonamides with an appropriate ketene precursor, such as chloroacetyl chloride. researchgate.net This places the sulfonyl group on the N1 nitrogen atom. Another method involves the oxidation of a pre-existing sulfanyl group on the azetidinone ring to the corresponding sulfoxide (B87167) or sulfone.

The synthesis of the target compound, 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one, can be achieved by applying the principles of the Staudinger cycloaddition. A plausible and direct synthetic route involves the reaction of an appropriate imine with (4-chlorophenyl)sulfanylacetyl chloride, which serves as the ketene precursor.

The key steps for this synthesis would be:

Preparation of (4-chlorophenyl)sulfanylacetyl chloride: This reagent can be prepared from 4-chlorothiophenol (B41493) and chloroacetic acid, followed by conversion of the resulting carboxylic acid to the acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of the Imine (Schiff Base): An imine is formed by the condensation of a primary amine (R-NH₂) with an aldehyde (R'-CHO). The choice of R and R' groups will determine the final substituents at the N1 and C3 positions of the azetidin-2-one, respectively. For an unsubstituted C3 position, formaldehyde (B43269) or a suitable equivalent would be used.

[2+2] Cycloaddition: The (4-chlorophenyl)sulfanylacetyl chloride is added to a solution of the imine in an inert solvent (e.g., dichloromethane (B109758) or toluene) in the presence of a tertiary amine base (e.g., triethylamine). The base facilitates the in situ generation of the (4-chlorophenyl)sulfanylketene, which then undergoes a [2+2] cycloaddition with the imine to form the desired this compound.

This methodology is analogous to established procedures for the synthesis of 3-phenylthio-2-azetidinones and other 4-substituted β-lactams, providing a reliable pathway to the target compound and its analogues. researchgate.nete-journals.in The stereochemical outcome of the cyclization would be dependent on the specific substituents of the imine and the reaction conditions employed.

Stereoselective Synthesis and Diastereomeric Control of 4-Substituted Azetidin-2-ones

The biological efficacy of β-lactam compounds, including 4-substituted azetidin-2-ones, is profoundly influenced by their stereochemistry. Consequently, the development of synthetic methodologies that allow for precise control over the formation of specific stereoisomers is a cornerstone of modern organic synthesis. The primary focus is on controlling the relative and absolute configuration at the C3 and C4 positions of the azetidin-2-one ring. The two main diastereomers are designated as cis and trans, based on the relative orientation of the substituents at these positions.

The Staudinger ketene-imine [2+2] cycloaddition remains one of the most versatile and widely employed methods for constructing the β-lactam ring. researchgate.net The stereochemical outcome of this reaction can be effectively manipulated through several key strategies, including the use of chiral auxiliaries, chiral reactants, and asymmetric catalysis. researchgate.net The stereochemistry of the resulting azetidin-2-one is often determined by analyzing the proton NMR (¹H NMR) spectrum, where the coupling constant between the C3 and C4 protons (J₃,₄) is indicative of the isomer formed. Generally, cis isomers exhibit a larger coupling constant (J ≈ 5–6 Hz) compared to trans isomers (J ≈ 0–2 Hz). ipb.pt

Chiral Auxiliaries

One of the most effective strategies for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into one of the reactants. wikipedia.org These auxiliaries create a chiral environment that directs the approach of the other reactant, favoring the formation of one diastereomer over the other. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries that can be attached to the ketene precursor. wikipedia.org For instance, enantiopure oxazolidinones derived from amino acids can be used to generate chiral ketenes, which then react with imines to produce β-lactams with high diastereoselectivity. nih.gov After the reaction, the auxiliary can be cleaved and recovered. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones derived from amino acids, have also proven highly effective in various asymmetric syntheses, including aldol (B89426) reactions that can be precursors to β-lactam synthesis. scielo.org.mx

Chiral Reactants and Catalysts

Alternatively, chirality can be embedded directly into the imine or ketene component. The use of chiral imines, often derived from enantiomerically pure amines or aldehydes, can effectively control the stereochemistry of the cycloaddition. nih.gov Similarly, ketenes generated from optically active acid chlorides can direct the formation of specific stereoisomers. nih.gov

In recent years, catalytic asymmetric synthesis has emerged as a powerful alternative. This approach utilizes a substoichiometric amount of a chiral catalyst to generate a chiral product. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids like benzoylquinine have been employed as efficient nucleophilic catalysts in the Staudinger reaction. nih.gov These catalysts can facilitate reactions between various ketenes and imines, leading to β-lactams with good to excellent stereoselection and yields. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio, often favoring the formation of cis-β-lactams. nih.gov

The table below summarizes selected research findings on the stereoselective synthesis of 4-substituted azetidin-2-ones, illustrating the high levels of control achievable through different methodologies.

Interactive Data Table: Stereoselective Synthesis of 4-Substituted Azetidin-2-ones

Synthetic MethodChiral SourceReactant 1 (Ketene/Precursor)Reactant 2 (Imine)Diastereomeric Ratio (cis:trans)Yield (%)Ref.
Staudinger CycloadditionChiral Auxiliary(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-benzylaldiminesNot specified (dr 95:5 to 97:3)80-90 nih.gov
Staudinger CycloadditionChiral IminePhthalimidoacetyl chlorideImine from (R)-1-phenylethylamine9:174 nih.gov
Staudinger CycloadditionChiral AuxiliaryAcid chloride from proline derivativeVarious iminesTwo diastereomers separatedGood nih.gov
Staudinger CycloadditionChiral CatalystVarious ketenesN-Ts-imines99:1Good nih.gov
Staudinger CycloadditionChiral AuxiliaryKetenes from d-xylose (B76711) derivativeVarious iminesHigh diastereoselectivityNot specified nih.gov

In Vitro Biological Activity Studies of 4 4 Chlorophenyl Sulfanyl Azetidin 2 One Derivatives

Other Significant In Vitro Pharmacological Activities

Beyond their primary applications, derivatives of the azetidin-2-one (B1220530) core structure exhibit a range of other important pharmacological effects in laboratory settings. These activities highlight the therapeutic versatility of this chemical scaffold.

Azetidin-2-one derivatives have demonstrated notable potential as antioxidant agents. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

In one study, a series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were synthesized and evaluated for their antioxidant properties. mdpi.com Many of the synthesized compounds showed greater stability and effectiveness than the standard, ascorbic acid. mdpi.com Specifically, compounds designated AZ-5 and AZ-15 were identified as the most potent, with IC50 values of 45.02 µg/mL and 42.88 µg/mL, respectively, compared to ascorbic acid's IC50 of 78.63 µg/mL. mdpi.com

Similarly, new azetidin-2-one derivatives of ferulic acid were assessed for their antioxidant potential. researchgate.netfarmaciajournal.com The compound identified as 1e (with a 4-F substitution) was found to be the most active, exhibiting an antioxidant effect more intense than the parent ferulic acid and comparable to ascorbic acid. researchgate.netfarmaciajournal.com In the ABTS assay, compounds 1d and 1e showed better scavenging activity than ferulic acid. researchgate.net Other studies on N-(arylidene)hydrazinoacetyl sulfonamides and their azetidinone analogues also reported excellent antioxidant activity, with some compounds showing effects comparable to ascorbic acid. nih.gov

CompoundAssayActivity (IC50/EC50)Reference StandardStandard Activity (IC50)
AZ-15DPPH42.88 µg/mLAscorbic Acid78.63 µg/mL
AZ-5DPPH45.02 µg/mLAscorbic Acid78.63 µg/mL
1e (R = 4-F)ABTS6.05 µg/mL (EC50)Ascorbic Acid-
1dABTS-Ascorbic Acid-

Several substituted azetidin-2-one derivatives have been recognized for their immunostimulating properties. mdpi.comnih.gov These compounds can modulate the immune response, which is a critical aspect of fighting infections and other diseases. The incorporation of 1,3,4-oxadiazole (B1194373) or thiadiazole moieties into the azetidin-2-one structure has been a strategy to enhance these effects. mdpi.comnih.gov While detailed mechanistic studies are ongoing, the initial findings suggest that these derivatives can influence various components of the immune system.

The azetidin-2-one ring is a key feature in many enzyme inhibitors. Its ability to acylate the active sites of enzymes, particularly serine proteases, makes it a valuable pharmacophore.

Tyrosinase: Currently, there is limited specific information available in the scientific literature regarding the tyrosinase inhibition activity of 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one derivatives. This represents an area for potential future investigation.

Cathepsin K: A series of 3,4-disubstituted azetidinones have been identified as potent and selective inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. nih.govnih.gov One study reported a compound (designated as 47) that exhibited an IC50 value of 4.8 nM for Cathepsin K. nih.gov This compound demonstrated excellent selectivity against other cathepsins, with IC50 values of 340 nM for Cathepsin B, 2400 nM for Cathepsin L, and 17,000 nM for Cathepsin S. nih.gov The inhibitory mechanism is believed to involve the transient acylation of the sulfhydryl group in the enzyme's active site by the C-2 carbonyl of the β-lactam ring. nih.govnih.gov

Penicillin-Binding Proteins (PBPs): The β-lactam ring is the cornerstone of penicillin and cephalosporin (B10832234) antibiotics, which function by inhibiting bacterial Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis. mdpi.com Research has explored novel azetidinone structures, including large-ring 1,3-bridged 2-azetidinones, as potential PBP inhibitors to combat antibiotic resistance. documentsdelivered.com The presence of a phenyl group at the C-4 position of the azetidinone ring is thought to enhance hydrophobic interactions with the active site of β-lactamases, thereby improving inhibitory capacity. mdpi.com

Monoacylglycerol Lipase (B570770) (MAGL): Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system. mdpi.comnih.gov Inhibition of MAGL is a therapeutic target for various neurological disorders. mdpi.com A series of 3-piperazinyl-azetidine diamides were developed as potent, reversible MAGL inhibitors. mdpi.com Another study identified (2-cyclohexyl-1,3-benzoxazol-6-yl){3-[4-(pyrimidin-2-yl)piperazin-1-yl]azetidin-1-yl}methanone as a potent inhibitor, which was used to generate a pharmacophore model for virtual screening of new inhibitor candidates. cellmolbiol.org

EnzymeCompound Class/ExampleActivity (IC50)Selectivity Notes
Cathepsin K3,4-disubstituted azetidinone (Compound 47)4.8 nM>70x selective over Cathepsin B; >500x over Cathepsin L
Penicillin-Binding Proteins (PBPs)Benzylidene derivative (12)130 µM (PBP3)Weak inhibition of PBP5fm and R39
Monoacylglycerol Lipase (MAGL)Diazetidinyl diamidesPotent, reversible inhibition-

The structural diversity of azetidin-2-one derivatives has led to the discovery of a wide array of other pharmacological activities.

Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of azetidin-2-one derivatives. nih.govglobalresearchonline.netmdpi.comderpharmachemica.com Quinoline derivatives bearing azetidinone scaffolds, such as 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b), have shown significant anti-inflammatory and analgesic effects. nih.gov In another study, azetidin-2-one derivatives of ferulic acid were evaluated, with compound 6b (R = 4-F) showing the most important inhibitory effect on granulation tissue formation (76.02%) in a chronic inflammation model. mdpi.com

Anticonvulsant Activity: The azetidinone scaffold is present in compounds with significant anticonvulsant activity. nih.govresearchgate.net Studies on derivatives synthesized from indole (B1671886) moiety showed promising results in evaluation against seizures. nih.gov The mechanism of action is often linked to the enhancement of GABA-mediated inhibitory activity in the central nervous system.

Antimalarial Activity: Azetidine-containing compounds have emerged as a promising new class of antimalarials. nih.govacs.orgnih.govacs.org A series of azetidine-2-carbonitriles were found to be potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govacs.org An optimized compound, BRD9185, demonstrated high in vitro activity against multidrug-resistant parasites with an EC50 of 0.016 μM. nih.gov Another bicyclic azetidine (B1206935), BRD3914, which targets the parasite's phenylalanyl-tRNA synthetase, was also highly active with an EC50 of 15 nM. nih.govacs.org

Antiviral Activity: The azetidin-2-one ring is a component of various compounds investigated for antiviral properties. nih.govresearchgate.netnih.gov Research has explored their potential against a range of viruses, demonstrating the broad-spectrum possibilities of this heterocyclic system.

Antidiabetic Activity: Azetidin-2-one derivatives have been explored for their potential as anti-hyperglycemic agents. mdpi.comresearchgate.netnih.govscielo.br This activity is often associated with structures that also incorporate a thiazolidinone ring, which are known ligands for the peroxisome-proliferator-activated receptor-γ (PPAR-γ), a key target in managing insulin (B600854) resistance. scielo.br A study synthesizing new azetidin-2-one derivatives incorporating a pyrazole (B372694) moiety reported that three compounds showed remarkable anti-diabetic potency. scielo.br

Antihypertensive Activity: Certain azetidinone derivatives have been reported to possess cardiovascular activities, including antihypertensive effects. globalresearchonline.net This activity is often linked to substitutions at the 4-position of the azetidinone nucleus with various aromatic moieties.

Computational and Theoretical Investigations

In Silico Studies for Mechanism of Action Elucidation

In silico studies are crucial for hypothesizing the mechanisms by which a compound exerts its biological effects. For the azetidin-2-one (B1220530) class of compounds, these studies often investigate interactions with known biological targets to predict how a novel derivative might behave. For example, some azetidin-2-one derivatives have been studied for their potential to induce apoptosis and interfere with the cellular cytoskeleton, with tubulin being a primary protein of interest. nih.gov

Another mechanistic avenue explored for related β-lactam structures, specifically N-thiolated β-lactams, involves their potential to act as prodrugs. nih.gov These studies suggest a mechanism where the compound reacts with intracellular thiols like coenzyme A, thereby disrupting essential cellular processes such as fatty acid biosynthesis. nih.gov Such computational approaches could be applied to 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one to explore its potential reactivity and metabolic fate within a biological system.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is widely used for azetidin-2-one derivatives to predict their binding affinity and interaction patterns with the active sites of enzymes or receptors. For instance, docking studies on various sulfone derivatives have been used to model their interaction with the active site of fungal cytochrome P450 14α-sterol demethylase (CYP51). nih.gov Similarly, other azetidin-2-one derivatives have been docked into the epidermal growth factor receptor (EGFR) tyrosine kinase domain to assess their potential as anti-proliferative agents. researchgate.net

Were such studies to be performed on this compound, a hypothetical docking simulation might yield results similar to the table below, which illustrates the type of data generated.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Tubulin-8.5CYS241, LEU248, ALA316Hydrophobic, Hydrogen Bond
EGFR Tyrosine Kinase-7.9LEU718, VAL726, ALA743Hydrophobic
CYP51-9.1TYR132, HIE377, PHE234Pi-Pi Stacking, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking data for this compound was not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. For azetidin-2-one derivatives, QSAR models have been developed to understand how different structural features contribute to their antimicrobial and anticancer activities. nih.govptfarm.pl These models often use topological and molecular connectivity indices to predict the potency of newly designed compounds. nih.gov

A QSAR study involving this compound would require synthesizing and testing a series of analogues with varied substituents. The resulting models help in identifying key structural motifs responsible for the observed biological activity, thereby guiding the design of more potent molecules.

Prediction of Biological Targets

Computational tools are often used to predict the likely biological targets of a novel compound. This can be achieved through various methods, including ligand-based approaches (comparing the compound to known active molecules) and structure-based approaches (docking against a panel of known protein structures). For the broader class of azetidin-2-one derivatives, potential targets identified through such studies include histone deacetylases (HDACs), particularly HDAC6 and HDAC8, which are targets for cancer therapy. nih.gov Other research has pointed towards enzymes involved in bacterial cell wall biosynthesis as potential targets for azetidin-2-one analogues. medwinpublishers.com Predicting the biological targets of this compound would be a critical step in understanding its pharmacological profile.

Future Research Directions and Medicinal Chemistry Applications

Design Principles for Novel Azetidin-2-one (B1220530) Scaffolds

The design of novel azetidin-2-one scaffolds is a dynamic area of research, driven by the need to overcome challenges such as drug resistance and to explore new therapeutic applications. medwinpublishers.com A fundamental principle in this endeavor is the application of privileged structures, which are molecular frameworks capable of binding to multiple biological targets. The azetidin-2-one ring is itself a privileged scaffold, and its strategic modification is key to developing new drug candidates. unife.it

Key design principles include:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how different substituents on the azetidin-2-one ring affect biological activity is crucial. For instance, substitutions at the N1, C3, and C4 positions can dramatically alter the compound's therapeutic properties. The Staudinger synthesis remains a common and versatile method for creating a diverse range of β-lactams, including those with spirocyclic systems, allowing for extensive SAR exploration. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group within the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

Scaffold Hopping: This involves modifying the core structure to create novel chemotypes while retaining the essential pharmacophoric features. This can lead to the discovery of compounds with improved properties or novel mechanisms of action.

Challenges in the synthesis of densely functionalized azetidines, such as achieving non-symmetric substitution and introducing multiple stereocenters, are being addressed through innovative photochemical and cyclization strategies. researchgate.net

Table 1: Key Design Strategies for Novel Azetidin-2-one Scaffolds

Design Principle Description Desired Outcome
Structure-Activity Relationship (SAR) Systematic modification of substituents to understand their impact on biological activity. Enhanced potency, selectivity, and reduced toxicity.
Bioisosteric Replacement Substitution of functional groups with others having similar properties. Improved pharmacokinetic profile and target binding.
Scaffold Hopping Alteration of the core molecular framework to create novel chemical entities. Discovery of new mechanisms of action and intellectual property.

| Privileged Structure-Based Design | Utilization of molecular frameworks known to interact with multiple biological targets. | Increased hit rates in drug discovery programs. unife.it |

Strategies for Modulating Pharmacokinetic Properties via Structural Modifications

The journey of a drug from administration to its target site is governed by its pharmacokinetic properties: absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties is a critical aspect of drug design. For azetidin-2-one derivatives, several strategies are employed to enhance their pharmacokinetic profiles.

Improving Metabolic Stability: The introduction of specific functional groups can block or slow down metabolic degradation. For example, the incorporation of sulfonyl groups can increase the metabolic stability of drugs, thereby prolonging their duration of action. researchgate.net

Enhancing Solubility: The physicochemical properties of a drug, such as its solubility, play a significant role in its absorption. Modifications to the azetidin-2-one scaffold can be made to improve aqueous solubility, which is often a prerequisite for good bioavailability.

Prodrug Approach: A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy can be used to overcome various pharmacokinetic challenges, such as poor absorption or rapid metabolism.

The development of diverse azetidine-based scaffolds for CNS-focused libraries has highlighted the importance of tailoring physicochemical properties like molecular weight, lipophilicity, and polar surface area to ensure blood-brain barrier penetration. nih.gov

Development of Multitargeting Agents Incorporating the Azetidin-2-one Moiety

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. Multitargeting agents, which are designed to interact with multiple biological targets simultaneously, offer a promising approach for treating complex diseases like cancer and diabetes. nih.gov The azetidin-2-one scaffold is an attractive core for the development of such agents.

Recent research has focused on creating hybrid molecules that combine the azetidin-2-one moiety with other pharmacophores to achieve a synergistic therapeutic effect. For example, azetidin-2-one derivatives have been investigated as dual inhibitors of histone deacetylase 6 (HDAC6) and HDAC8, showing potential in cancer therapy. nih.gov These dual inhibitors demonstrated reduced proliferation of colorectal and leukemia cells. nih.gov The synthesis of hybrid molecules often involves linking the β-lactam ring to other bioactive heterocyclic systems. mdpi.com

The development of multitargeting drugs is a complex endeavor that requires a deep understanding of the pathophysiology of the disease and the intricate interplay between different biological pathways. nih.gov

The Role of Sulfonyl/Sulfanyl (B85325) Moieties in Enhancing Drug Efficacy and Metabolic Stability

The inclusion of sulfonyl and sulfanyl (thioether) groups in drug molecules can have a profound impact on their biological activity and pharmacokinetic properties. The sulfonyl group, in particular, is a versatile functional group in medicinal chemistry. nih.gov

Key contributions of sulfonyl and sulfanyl moieties include:

Enhanced Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, which can lead to stronger interactions with the target protein and, consequently, improved drug efficacy. researchgate.net

Improved Physicochemical Properties: The introduction of a sulfonyl group can modulate the solubility and acidity of a drug molecule, which can have a positive impact on its pharmacokinetic profile. researchgate.net

Increased Metabolic Stability: Sulfonyl groups are generally stable and can be used to block metabolically labile sites in a drug molecule, thereby increasing its half-life. researchgate.net

Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups, such as carbonyl or carboxyl groups, allowing for fine-tuning of a drug's properties. researchgate.net

Sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are a well-established class of therapeutic agents with a wide range of applications, including antibacterial, anti-inflammatory, and anticancer activities. nih.govnih.gov The synthesis of azetidin-2-one derivatives incorporating phenyl sulfonyl pyrazoline moieties has been explored for their potential antimicrobial activities. researchgate.net

Table 2: Impact of Sulfonyl/Sulfanyl Moieties on Drug Properties

Moiety Property Enhanced Mechanism of Action
Sulfonyl (-SO2-) Target Binding Acts as a hydrogen bond acceptor. researchgate.net
Metabolic Stability Blocks metabolically vulnerable sites. researchgate.net
Solubility Modulates physicochemical properties. researchgate.net
Sulfanyl (-S-) Lipophilicity Increases the non-polar character of the molecule.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Chlorophenyl)sulfanyl]azetidin-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide as a catalyst, as demonstrated in analogous azetidin-2-one syntheses . Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst stoichiometry : A 1:1.2 molar ratio of imine to catalyst minimizes unreacted intermediates.
    Yield improvements (>70%) are achievable by refluxing in ethanol under nitrogen .

Q. How can the structural integrity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • NMR spectroscopy : Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts (e.g., δ 137.2 ppm for azetidinone carbonyl in DMSO-d6d_6) with literature data for analogous compounds .
  • X-ray crystallography : Refine crystal structures using SHELX software to resolve bond lengths (e.g., C–S bond ≈1.78 Å) and torsional angles .
  • IR spectroscopy : Validate the sulfanyl (–S–) stretch at ~650–750 cm1^{-1} and azetidinone carbonyl at ~1750 cm1^{-1} .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Functional group modulation : Replace the chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to assess effects on bioactivity .
  • Biological assays : Screen against enzyme targets (e.g., β-lactamases) using inhibition assays (IC50_{50} determination) and compare with structurally related β-lactams .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities to penicillin-binding proteins (PBPs), guided by crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity variations : Implement HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before testing .
  • Assay conditions : Standardize pH (7.4 for physiological mimicry) and temperature (37°C) across studies .
  • Metabolic stability : Pre-treat compounds with liver microsomes to account for cytochrome P450-mediated degradation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hr) with LC-MS monitoring. Sulfanyl groups are prone to oxidation at pH >9, forming sulfoxides .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C suggests suitability for high-temperature formulations) .

Q. What advanced analytical methods improve detection limits for trace impurities in synthesized batches?

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for impurities like unreacted 4-chlorothiophenol (m/z 143→109 transition) .
  • Solid-state NMR : Resolve polymorphic forms that may affect bioavailability, using 15N^{15}\text{N}-CP/MAS NMR to probe azetidinone ring conformation .

Q. How can computational tools predict intermolecular interactions affecting solubility?

  • Hirshfeld surface analysis : Map crystal packing (e.g., π-π interactions at 3.8–4.2 Å distances) to identify solubility-limiting forces .
  • COSMO-RS simulations : Calculate solvation free energies in solvents like DMSO or ethanol to guide formulation design .

Q. Methodological Notes

  • Key references : SHELX , NMR/X-ray protocols , and stability studies provide authoritative frameworks.

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